Cas no 1490275-00-7 (4-Methyl-n-(prop-2-yn-1-yl)cycloheptan-1-amine)

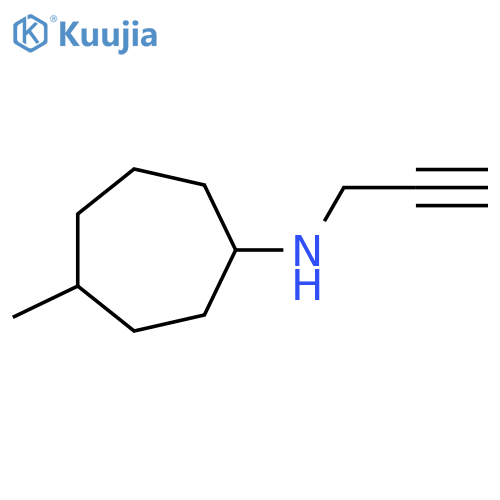

1490275-00-7 structure

商品名:4-Methyl-n-(prop-2-yn-1-yl)cycloheptan-1-amine

4-Methyl-n-(prop-2-yn-1-yl)cycloheptan-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-1451793

- CS-0266292

- 1490275-00-7

- 4-METHYL-N-(PROP-2-YN-1-YL)CYCLOHEPTAN-1-AMINE

- AKOS014413900

- Cycloheptanamine, 4-methyl-N-2-propyn-1-yl-

- 4-Methyl-n-(prop-2-yn-1-yl)cycloheptan-1-amine

-

- インチ: 1S/C11H19N/c1-3-9-12-11-6-4-5-10(2)7-8-11/h1,10-12H,4-9H2,2H3

- InChIKey: JUDCOCBNZXSSHU-UHFFFAOYSA-N

- ほほえんだ: N(CC#C)C1CCCC(C)CC1

計算された属性

- せいみつぶんしりょう: 165.151749610g/mol

- どういたいしつりょう: 165.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 12Ų

じっけんとくせい

- 密度みつど: 0.89±0.1 g/cm3(Predicted)

- ふってん: 258.8±13.0 °C(Predicted)

- 酸性度係数(pKa): 7.99±0.40(Predicted)

4-Methyl-n-(prop-2-yn-1-yl)cycloheptan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1451793-0.5g |

4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine |

1490275-00-7 | 0.5g |

$974.0 | 2023-06-06 | ||

| Enamine | EN300-1451793-0.05g |

4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine |

1490275-00-7 | 0.05g |

$851.0 | 2023-06-06 | ||

| Enamine | EN300-1451793-0.1g |

4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine |

1490275-00-7 | 0.1g |

$892.0 | 2023-06-06 | ||

| Enamine | EN300-1451793-10.0g |

4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine |

1490275-00-7 | 10g |

$4360.0 | 2023-06-06 | ||

| Enamine | EN300-1451793-500mg |

4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine |

1490275-00-7 | 500mg |

$739.0 | 2023-09-29 | ||

| Enamine | EN300-1451793-2500mg |

4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine |

1490275-00-7 | 2500mg |

$1509.0 | 2023-09-29 | ||

| Enamine | EN300-1451793-5.0g |

4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine |

1490275-00-7 | 5g |

$2940.0 | 2023-06-06 | ||

| Enamine | EN300-1451793-50mg |

4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine |

1490275-00-7 | 50mg |

$647.0 | 2023-09-29 | ||

| Enamine | EN300-1451793-250mg |

4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine |

1490275-00-7 | 250mg |

$708.0 | 2023-09-29 | ||

| Enamine | EN300-1451793-10000mg |

4-methyl-N-(prop-2-yn-1-yl)cycloheptan-1-amine |

1490275-00-7 | 10000mg |

$3315.0 | 2023-09-29 |

4-Methyl-n-(prop-2-yn-1-yl)cycloheptan-1-amine 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

1490275-00-7 (4-Methyl-n-(prop-2-yn-1-yl)cycloheptan-1-amine) 関連製品

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬